molecular formula C6H11ClF3NO2 B6343258 (S)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl CAS No. 1212216-61-9

(S)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl

Cat. No.: B6343258
CAS No.: 1212216-61-9
M. Wt: 221.60 g/mol
InChI Key: MXIOWDVYFZIGCM-WCCKRBBISA-N
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Description

(S)-Ethyl 3-amino-4,4,4-trifluorobutanoate hydrochloride is a chemical compound with significant interest in various scientific fields. It is known for its unique structural features, including the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. This compound is often used in research and industrial applications due to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 3-amino-4,4,4-trifluorobutanoate hydrochloride typically involves the esterification of 3-amino-4,4,4-trifluorobutyric acid with ethanol, followed by the introduction of the hydrochloride group. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The purification of the final product is typically achieved through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 3-amino-4,4,4-trifluorobutanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl amines.

Scientific Research Applications

(S)-Ethyl 3-amino-4,4,4-trifluorobutanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: Its unique chemical properties are utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Ethyl 3-amino-4,4,4-trifluorobutanoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4,4,4-trifluorobutyrate
  • Ethyl 3-amino-4,4,4-trifluorobutyrate
  • 3-amino-4,4,4-trifluorobutyric acid

Uniqueness

(S)-Ethyl 3-amino-4,4,4-trifluorobutanoate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which can influence its solubility and reactivity. Compared to similar compounds, it may offer distinct advantages in terms of stability and biological activity.

Biological Activity

(S)-Ethyl 3-amino-4,4,4-trifluorobutanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

(S)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl is characterized by the following structural formula:

  • Molecular Formula : C6H11ClF3NO2
  • CAS Number : 3834-43-3
  • Functional Groups : Amino group, trifluorobutanoate ester, hydrochloride salt

The presence of the trifluoromethyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.

The mechanism of action for this compound involves its interaction with various molecular targets. The trifluoromethyl groups can enhance binding affinity to enzymes or receptors, thereby influencing several biochemical pathways. The specific molecular targets depend on the context of its application, which may include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptors related to neurotransmission or other physiological processes.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain microbial strains.
  • Pharmacological Applications : Its unique structure allows for modifications that could lead to novel drug candidates targeting diseases such as cancer and neurodegenerative disorders.
  • Structure-Activity Relationship (SAR) : The relationship between its chemical structure and biological activity is under investigation to optimize therapeutic efficacy.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
Methyl 3-amino-4,4,4-trifluorobutyrateContains a methyl group instead of ethylExhibits different metabolic pathways
Ethyl 2-amino-4,4,4-trifluorobutanoate HClAmino group linked to trifluoro butanoateVersatile building block for bioactive molecules
Ethyl 2-amino-3-(trifluoromethyl)propanoateSimilar backbone but different branchingPotentially unique pharmacological effects

The unique trifluoromethyl group in this compound significantly alters its chemical properties compared to these similar compounds.

Study on Antimicrobial Activity

A recent study explored the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant inhibitory effects on bacterial growth in vitro.

Pharmacological Development

Research has focused on modifying the compound's structure to enhance its efficacy as a drug candidate. For example:

  • Modification of the amino group led to derivatives with improved binding affinity to target receptors.
  • Trifluoromethyl substitutions have been shown to enhance metabolic stability.

Properties

IUPAC Name

ethyl (3S)-3-amino-4,4,4-trifluorobutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2.ClH/c1-2-12-5(11)3-4(10)6(7,8)9;/h4H,2-3,10H2,1H3;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIOWDVYFZIGCM-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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